MAFP

Overview

Description

Methyl arachidonyl fluorophosphonate is a synthetic compound known for its potent inhibitory effects on various enzymes. It is an irreversible active site-directed enzyme inhibitor that targets nearly all serine hydrolases and serine proteases. This compound is particularly effective in inhibiting phospholipase A2 and fatty acid amide hydrolase, displaying inhibitory concentration (IC50) values in the low-nanomolar range .

Mechanism of Action

Target of Action

Methoxy arachidonyl fluorophosphonate, commonly referred to as MAFP, is an irreversible active site-directed enzyme inhibitor . It primarily targets nearly all serine hydrolases and serine proteases . Among these, it inhibits phospholipase A2 and fatty acid amide hydrolase with special potency . These enzymes play crucial roles in lipid metabolism and signaling.

Mode of Action

This compound acts as an irreversible inhibitor, meaning that once it binds to its target enzymes, the inhibition is permanent . It achieves this by binding to the active site of the enzymes, thereby preventing them from interacting with their usual substrates . This results in a decrease in the activity of these enzymes, leading to changes in the biochemical pathways they are involved in .

Biochemical Pathways

The primary biochemical pathways affected by this compound are those involving its target enzymes, phospholipase A2 and fatty acid amide hydrolase . These enzymes are involved in the metabolism of lipids and fatty acids, which are essential components of cell membranes and are also involved in signaling processes . By inhibiting these enzymes, this compound can significantly alter these pathways and their downstream effects .

Pharmacokinetics

As an irreversible inhibitor, once this compound binds to its target enzymes, it remains bound, which could potentially enhance its bioavailability .

Result of Action

The inhibition of phospholipase A2 and fatty acid amide hydrolase by this compound can lead to a variety of molecular and cellular effects . For example, it can affect the production and release of arachidonic acid, a key inflammatory mediator . Additionally, it can inhibit the breakdown of anandamide, a neurotransmitter involved in pain sensation, mood, and memory .

Biochemical Analysis

Biochemical Properties

Methoxy arachidonyl fluorophosphonate interacts with a variety of enzymes, proteins, and other biomolecules. It inhibits phospholipase A2 and fatty acid amide hydrolase with special potency, displaying IC50 values in the low-nanomolar range . These interactions are crucial for its role in biochemical reactions .

Cellular Effects

Methoxy arachidonyl fluorophosphonate has significant effects on various types of cells and cellular processes. Its influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Methoxy arachidonyl fluorophosphonate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, making it a potent biochemical tool .

Metabolic Pathways

Methoxy arachidonyl fluorophosphonate is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl arachidonyl fluorophosphonate is synthesized through a series of chemical reactions involving the esterification of arachidonic acid with methyl phosphonofluoridate. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of methyl arachidonyl fluorophosphonate involves large-scale esterification processes. The reaction is conducted in specialized reactors equipped with temperature and pressure control systems. The product is then purified through distillation and crystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Methyl arachidonyl fluorophosphonate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The fluorophosphonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of methyl arachidonyl fluorophosphonate .

Scientific Research Applications

Methyl arachidonyl fluorophosphonate has a wide range of applications in scientific research:

Chemistry: It is used as a tool to study enzyme inhibition and reaction mechanisms.

Biology: The compound is employed to investigate the role of phospholipase A2 and fatty acid amide hydrolase in biological systems.

Medicine: It is used in the development of therapeutic agents targeting enzyme-related diseases.

Industry: Methyl arachidonyl fluorophosphonate is utilized in the production of enzyme inhibitors for various industrial applications

Comparison with Similar Compounds

Diisopropyl fluorophosphate: Another irreversible enzyme inhibitor with similar inhibitory effects.

Isopropyl dodecylfluorophosphonate: A related inhibitor with selectivity for fatty acid amide hydrolase and monoacylglycerol lipase.

Uniqueness: Methyl arachidonyl fluorophosphonate is unique due to its high potency and selectivity for phospholipase A2 and fatty acid amide hydrolase. Its ability to irreversibly inhibit these enzymes at low-nanomolar concentrations sets it apart from other similar compounds .

Biological Activity

Methoxy arachidonyl fluorophosphate (MAFP) is an alkyl fluorophosphonate that serves as a potent inhibitor of various enzymes, particularly in the context of lipid signaling and metabolism. This article explores the biological activity of this compound, focusing on its mechanisms, effects on specific biological processes, and relevant case studies.

This compound primarily acts as an inhibitor of phospholipase A2 (PLA2) enzymes, which play critical roles in the release of arachidonic acid from membrane phospholipids. This action has significant implications for inflammatory responses and cellular signaling pathways.

- Inhibition of PLA2 Activity : this compound inhibits both cytosolic PLA2 (cPLA2) and secretory PLA2 (sPLA2), leading to decreased production of pro-inflammatory mediators such as prostaglandins and leukotrienes. This inhibition is crucial in studies examining the inflammatory response in various tissues .

- Stabilization of Acyl Ghrelin : this compound has been shown to stabilize acyl ghrelin in biological samples, preventing its deacylation. This stabilization is essential for maintaining ghrelin's biological activity, which is involved in regulating appetite and energy balance .

Biological Activities

The biological activities of this compound extend beyond enzyme inhibition, influencing various physiological processes:

- Anti-inflammatory Effects : By inhibiting PLA2, this compound reduces the synthesis of inflammatory mediators, leading to decreased inflammation in experimental models.

- Neurosphere Formation : Research indicates that this compound may affect stem cell characteristics and neurosphere formation through modulation of phospholipid signaling pathways .

- Ghrelin Signaling : The compound's ability to stabilize acyl ghrelin enhances our understanding of ghrelin's role in metabolic regulation and appetite control .

Case Studies

Several studies have highlighted the diverse biological activities of this compound:

- Study on Ghrelin Stability : A study demonstrated that this compound treatment significantly improved the stability of acyl ghrelin in plasma samples from male Wistar rats. The results indicated that this compound effectively preserves ghrelin levels under various experimental conditions, which is vital for subsequent biochemical analyses .

- Inflammatory Response Modulation : In a study assessing the effects of this compound on gastric epithelial cells, it was found that this compound administration led to reduced PGE2 generation and sPLA2 release, indicating its potential as a therapeutic agent in managing gastrointestinal inflammation .

- Impact on Stem Cell Behavior : Another investigation revealed that this compound influenced PAF receptor signaling in stem cells, suggesting its role in modulating stem cell behavior and differentiation pathways .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Properties

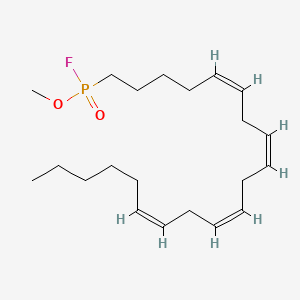

IUPAC Name |

(5Z,8Z,11Z,14Z)-1-[fluoro(methoxy)phosphoryl]icosa-5,8,11,14-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36FO2P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(22,23)24-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-21H2,1-2H3/b8-7-,11-10-,14-13-,17-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKZCGMJGHHOKJ-ZKWNWVNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCP(=O)(OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCP(=O)(OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36FO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of Methoxy arachidonyl fluorophosphonate in the context of endocannabinoid research?

A1: Methoxy arachidonyl fluorophosphonate (MAFP) is a non-selective serine hydrolase inhibitor. [] This means it can bind to and inhibit the activity of enzymes like Diacylglycerol lipase alpha (DAGLα) and Monoacylglycerol lipase (MAGL), both of which are crucial for the breakdown and synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). [] By inhibiting these enzymes, this compound can temporarily disrupt the normal turnover of 2-AG in the brain, allowing researchers to study the downstream effects of altered 2-AG signaling.

Q2: How is Methoxy arachidonyl fluorophosphonate utilized in studying Alzheimer’s Disease models?

A2: The paper "An optimized spectrophotometric assay reveals increased activity of enzymes involved in 2‐arachidonoyl glycerol turnover in the cerebral cortex of a rat model of Alzheimer’s disease" [] describes using this compound to investigate changes in the endocannabinoid system within the context of Alzheimer's Disease (AD). By measuring the hydrolysis of a surrogate substrate (4-nitrophenyl butyrate) in the presence and absence of this compound, researchers could assess the activity of DAGL and MAGL, enzymes involved in 2-AG metabolism. This allowed them to demonstrate that both DAGL and MAGL activity, and consequently 2-AG turnover, were significantly increased in a rat model of sporadic AD. These findings suggest a potential link between dysregulated 2-AG signaling and AD progression, highlighting the endocannabinoid system as a potential therapeutic target.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.